2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide is a chemical compound with the molecular formula C11H12F3NO2 . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would require more detailed spectroscopic data for accurate determination.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.22 Da . It is a solid with a melting point between 64 - 66 °C .Scientific Research Applications
Electrophilic Fluorinating Agents
Research on fluorinated compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates the utility of fluorine-containing molecules in introducing fluorine atoms into other compounds under mild conditions. This chemical property is valuable in the synthesis of fluorinated derivatives, which are important in pharmaceuticals and agrochemicals due to the unique reactivity and biological activity conferred by the fluorine atom (Banks, Besheesh, & Tsiliopoulos, 1996).
Precursors for Synthesis
Compounds like Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides are used as precursors in the synthesis of complex molecules, such as 3,3‐Difluoroazetidinones. This demonstrates the role of fluorinated acetamides in facilitating the construction of molecules with potential biological activity, highlighting their importance in synthetic organic chemistry (Bordeau, Frébault, Gobet, & Picard, 2006).
Structural Orientation Studies
Research on amide derivatives, such as the study on different spatial orientations of amide derivatives on anion coordination, provides insight into the structural aspects of such compounds. Understanding these orientations is crucial in designing molecules with specific interactions, relevant in drug design and material science (Kalita & Baruah, 2010).
Photoreactions and Stability
Studies on the photoreactions of compounds like flutamide, which shares structural similarities with trifluoroacetamides, offer insights into how such molecules react under UV light. This is important for understanding the stability and degradation pathways of pharmaceuticals and other fluorinated compounds under environmental exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Stereochemistry
Research into the synthesis and dynamic stereochemistry of compounds like N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide demonstrates the complexity of stereochemical arrangements in fluorinated compounds. Such studies are essential for the development of molecules with specific chiral properties, important in drug effectiveness and safety (Negrebetsky et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9-5-3-2-4-8(9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBTJFYDLXTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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